5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-C]pyrimidine hcl
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-c]pyrimidine hydrochloride is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which makes it a valuable building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-c]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with chloropyrazine, followed by cyclization and reduction steps . The reaction conditions often include the use of ethanol as a solvent and hydrazine hydrate as a reagent, with temperature control being crucial to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-c]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-c]pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: It has potential therapeutic applications, including the development of antiviral, antibacterial, and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-c]pyrimidine hydrochloride involves its interaction with specific molecular targets. It is known to modulate receptor functions, such as the P2X7 receptor, and can antagonize the effects of ATP at these receptors . The compound’s unique structure allows it to bind effectively to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Uniqueness
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-c]pyrimidine hydrochloride stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its ability to modulate receptor functions and its versatility in synthetic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H9ClN4 |
---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-c]pyrimidine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c1-2-6-3-9-4-7-8-5(1)9;/h4,6H,1-3H2;1H |
InChI Key |
YJDOHIHDBYPRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCN2C1=NN=C2.Cl |
Origin of Product |
United States |
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